
Sodium;2-(2,6-dibromopyridin-4-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium;2-(2,6-dibromopyridin-4-yl)acetate is a chemical compound with the molecular formula C7H4Br2NNaO2 and a molecular weight of 316.912. It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The InChI code for Sodium;2-(2,6-dibromopyridin-4-yl)acetate is 1S/C7H5Br2NO2.Na/c8-5-1-4(3-7(11)12)2-6(9)10-5;/h1-2H,3H2,(H,11,12);/q;+1/p-1 . This code provides a textual representation of the molecule’s structure.Physical And Chemical Properties Analysis
Sodium;2-(2,6-dibromopyridin-4-yl)acetate is a powder with a molecular weight of 316.91 . It is stored at a temperature of 4 degrees Celsius .Aplicaciones Científicas De Investigación
Medicinal Chemistry and Drug Design
Piperidine derivatives, including those containing the 2,6-dibromopyridin-4-yl moiety, play a crucial role in drug development. Researchers have explored their potential as building blocks for constructing novel pharmaceuticals. The piperidine ring system offers structural diversity, making it valuable for designing bioactive compounds. Scientists have synthesized substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones, all of which contribute to drug discovery .
Pharmacological Applications
The piperidine scaffold appears in more than twenty classes of pharmaceuticals and natural alkaloids. Sodium;2-(2,6-dibromopyridin-4-yl)acetate, being a piperidine derivative, may exhibit specific pharmacological activities. Researchers have investigated its potential as an antiviral, antibacterial, or antitumor agent. Additionally, studies explore its interactions with biological targets, such as receptors or enzymes, to understand its mechanism of action .
Synthetic Methods
Efficient synthetic routes for obtaining substituted piperidines are essential. Researchers have developed various methods, including hydrogenation, cyclization, cycloaddition, annulation, and amination. These strategies allow access to diverse piperidine derivatives, enabling further exploration of their biological properties. Sodium;2-(2,6-dibromopyridin-4-yl)acetate can serve as a substrate in these synthetic pathways .
Multicomponent Reactions
Multicomponent reactions (MCRs) provide a powerful approach to rapidly assemble complex molecules. Researchers have explored MCRs involving piperidine derivatives, aiming to create diverse libraries of bioactive compounds. Sodium;2-(2,6-dibromopyridin-4-yl)acetate could participate in such MCRs, leading to novel structures with potential therapeutic applications .
Biological Evaluation
Scientists evaluate the biological activity of piperidine-containing compounds through in vitro and in vivo assays. Sodium;2-(2,6-dibromopyridin-4-yl)acetate may undergo screening against specific targets (e.g., enzymes, receptors) to assess its efficacy. These evaluations guide further optimization and potential drug development .
Conclusion
Safety and Hazards
The compound is associated with several hazard statements including H302, H315, H319, and H335 . These codes indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands thoroughly after handling .
Propiedades
IUPAC Name |
sodium;2-(2,6-dibromopyridin-4-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2NO2.Na/c8-5-1-4(3-7(11)12)2-6(9)10-5;/h1-2H,3H2,(H,11,12);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZJSOJNICRGZAC-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1Br)Br)CC(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2NNaO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.91 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium;2-(2,6-dibromopyridin-4-yl)acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


-1H-pyrazol-4-yl]methylidene})amine](/img/structure/B2558071.png)
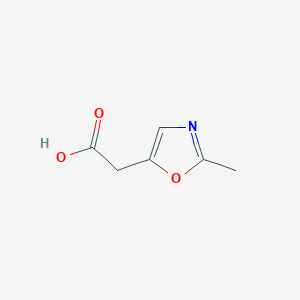
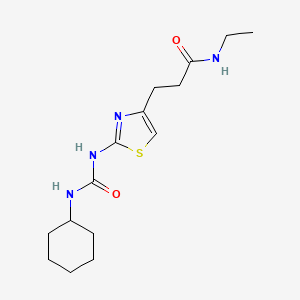


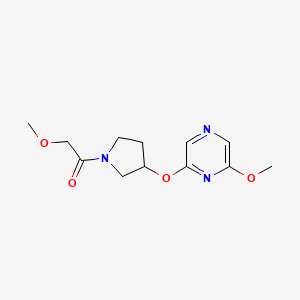
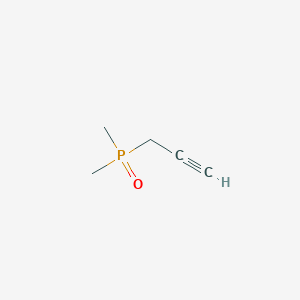
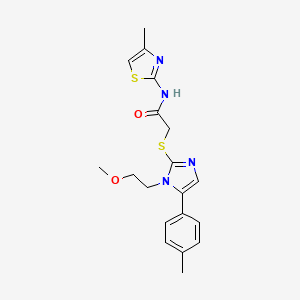
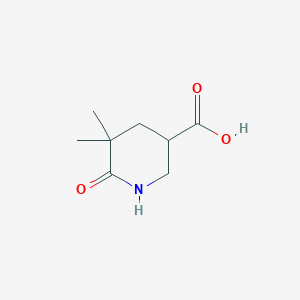
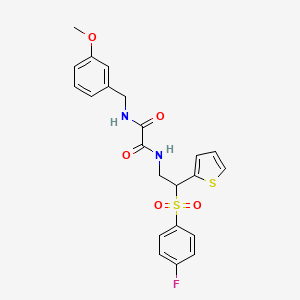
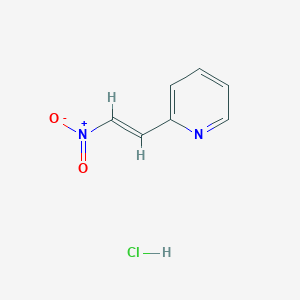
![3-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2558089.png)
